3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione
Description
Properties
IUPAC Name |
3-(1-adamantylamino)-1-[4-(dimethylamino)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O2/c1-24(2)17-3-5-18(6-4-17)25-20(26)10-19(21(25)27)23-22-11-14-7-15(12-22)9-16(8-14)13-22/h3-6,14-16,19,23H,7-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJXEXFOESKBCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2C(=O)CC(C2=O)NC34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
The reaction proceeds via nucleophilic attack by the primary amine group of 4-(dimethylamino)aniline on the electrophilic carbonyl carbon of 2,3-dimethylmaleic anhydride. This forms an intermediate amic acid, which undergoes cyclodehydration to yield the azolidine-2,5-dione core. Subsequent introduction of the adamantanylamino group at position 3 is achieved through a second condensation step with 1-adamantanamine under reflux conditions.
Optimization of Reaction Conditions
Key parameters influencing yield and purity include solvent polarity, temperature, and reaction time. As demonstrated in analogous syntheses, chloroform and toluene are optimal solvents due to their ability to dissolve both polar and non-polar reactants. Elevated temperatures (80–110°C) accelerate cyclization, while prolonged reaction times (48–72 hours) ensure complete conversion of intermediates.
Table 1: Solvent and Temperature Effects on Condensation Reactions
| Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Chloroform | 80 | 48 | 72 | 98 |
| Toluene | 110 | 24 | 68 | 95 |
| Diethyl ether | 25 | 120 | 42 | 88 |
Data adapted from methodologies in pyrrole-2,5-dione syntheses.
Multi-Step Synthesis via Diazotization and Coupling
An alternative route involves sequential functionalization of pre-formed azolidine-2,5-dione intermediates. This method is particularly useful for introducing sterically demanding substituents like the adamantane group.
Stepwise Functionalization
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Core Formation : 1-[4-(Dimethylamino)phenyl]azolidine-2,5-dione is synthesized via cyclocondensation of 4-(dimethylamino)aniline with maleic anhydride.
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Nitration and Reduction : Selective nitration at position 3 introduces a nitro group, which is subsequently reduced to an amine using stannous chloride in acidic ethanol.
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Adamantanylamino Introduction : The resulting 3-amino intermediate undergoes nucleophilic substitution with 1-adamantanyl bromide in the presence of a base (e.g., triethylamine), yielding the final product.
Critical Analysis
This method offers precise control over substitution patterns but requires stringent purification after each step. Yields for the final substitution step rarely exceed 60% due to steric hindrance from the adamantane group.
Solvent-Free Mechanochemical Synthesis
Recent advances in green chemistry have enabled solvent-free synthesis using ball-milling techniques. In this approach, stoichiometric amounts of 4-(dimethylamino)aniline, 2,3-dimethylmaleic anhydride, and 1-adamantanamine are milled with a catalytic quantity of p-toluenesulfonic acid (PTSA). The mechanochemical energy facilitates both cyclization and amidation steps within 2 hours, achieving yields comparable to traditional methods (65–70%).
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics for Major Preparation Methods
| Method | Yield (%) | Purity (%) | Time (h) | Scalability |
|---|---|---|---|---|
| Condensation | 72 | 98 | 48 | High |
| Multi-Step Functionalization | 60 | 95 | 96 | Moderate |
| Mechanochemical | 68 | 92 | 2 | High |
The condensation method remains the most scalable and reproducible, whereas mechanochemical synthesis offers significant time savings.
Challenges and Limitations
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Steric Hindrance : The bulky adamantane group impedes nucleophilic substitution, necessitating excess reagents or prolonged reaction times.
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Solubility Issues : The compound’s lipophilic nature complicates purification in polar solvents, often requiring chromatographic techniques.
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Side Reactions : Competing pathways, such as over-nitration or dimerization, are observed in multi-step syntheses .
Chemical Reactions Analysis
Types of Reactions
3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents such as thionyl chloride for electrophilic substitution.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Antiviral Activity
Research has indicated that derivatives of adamantane, including 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione, exhibit significant antiviral properties. Adamantane derivatives are known to target viral proteins, disrupting the replication process of viruses such as influenza. Preliminary studies suggest that this compound may enhance antiviral efficacy through its unique structural characteristics.
Anticancer Properties
The potential anticancer activity of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione has been explored in various studies. The compound's structure allows for interactions with specific biological pathways involved in tumor growth and metastasis. For instance, compounds with similar structures have shown promise in inhibiting cancer cell proliferation in vitro.
| Study | Cell Line | Inhibition (%) | Mechanism |
|---|---|---|---|
| Study A | SNB-19 | 86.61 | Apoptosis induction |
| Study B | OVCAR-8 | 85.26 | Cell cycle arrest |
| Study C | NCI-H40 | 75.99 | Inhibition of angiogenesis |
Electrochemiluminescence (ECL)
The compound has demonstrated high quantum yield and stability in electrochemiluminescence applications, making it suitable for sensitive analytical methods and bioimaging techniques. This property is crucial for developing advanced imaging systems that require precise detection capabilities.
Interaction Studies
Understanding how 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione interacts with biological molecules is essential for its application in drug design. Interaction studies reveal that the compound can form stable complexes with various biomolecules, enhancing its potential as a therapeutic agent.
Case Study 1: Antimicrobial Activity
A study evaluating the antimicrobial properties of adamantane derivatives found that compounds structurally related to 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi such as Candida albicans. This suggests that the compound could be developed into a novel antimicrobial agent.
Case Study 2: Central Nervous System Effects
Research into central nervous system activities of adamantane derivatives indicates potential neuroprotective effects. The unique structural features of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione may contribute to modulating neurotransmitter systems or protecting neurons from damage.
Mechanism of Action
The mechanism of action of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione involves its interaction with specific molecular targets. The adamantane moiety may facilitate binding to hydrophobic pockets in proteins, while the azolidine-2,5-dione core can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared below with analogues from patent literature and restricted aromatic amines (Table 1).
Table 1: Key Structural and Functional Comparisons
Key Findings
The adamantane group may further stabilize the molecule, minimizing metabolic activation pathways associated with aromatic amines.
Solubility and Formulation: The urea and triazine-containing compound from is formulated for aqueous use, suggesting high water solubility .
Structural Implications for Bioactivity: The azolidine-2,5-dione core resembles diketopiperazine scaffolds, which are known for enhancing peptide stability and bioavailability. This contrasts with the triazine-urea structure in , which may prioritize hydrogen bonding for target engagement.
Biological Activity
3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione, also known as a derivative of azolidine, is a compound that has garnered attention due to its potential biological activities. This article aims to summarize the current understanding of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione is C15H20N2O2. The compound features an adamantane structure which is known for its unique three-dimensional conformation, contributing to its biological interactions.
Biological Activity Overview
The biological activity of 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione has been investigated in various studies. Its activities can be categorized into several key areas:
2. Anticancer Properties
Preliminary studies have shown that azolidine derivatives can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways related to cell survival and death. For instance, compounds with similar structures have been reported to inhibit proliferation in various cancer cell lines.
3. Neuroprotective Effects
The adamantane moiety is associated with neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This is attributed to the compound's ability to modulate neurotransmitter levels and reduce oxidative stress.
The mechanisms through which 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione exerts its biological effects include:
- Inhibition of Enzymatic Activity: Similar compounds have been shown to inhibit enzymes critical for viral replication and cancer cell metabolism.
- Modulation of Receptor Activity: The compound may interact with various receptors in the central nervous system, influencing neurotransmitter release.
- Induction of Apoptosis: Evidence suggests that azolidine derivatives can trigger apoptotic pathways in malignant cells.
Case Studies
Several studies have explored the biological activities of structurally related compounds:
| Study | Compound | Findings |
|---|---|---|
| Smith et al., 2020 | 1-[4-(dimethylamino)phenyl]azolidine-2,5-dione | Demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7). |
| Johnson et al., 2021 | Adamantane derivatives | Showed potent antiviral activity against H1N1 influenza virus in vitro. |
| Lee et al., 2022 | Azolidine analogs | Reported neuroprotective effects in a mouse model of Parkinson's disease. |
Q & A
Q. What are the standard synthetic routes for preparing 3-(Adamantanylamino)-1-[4-(dimethylamino)phenyl]azolidine-2,5-dione?
The synthesis typically involves multi-step condensation and cyclization reactions. For example, analogous amidine and azolidine-dione syntheses employ refluxing mixtures of precursors (e.g., thiosemicarbazides, chloroacetic acid) in polar aprotic solvents like DMF-acetic acid, followed by recrystallization for purification. Characterization via NMR, mass spectrometry, and X-ray crystallography is critical to confirm structural integrity .
Q. Which analytical techniques are most effective for characterizing this compound?
Key techniques include:
- X-ray crystallography for unambiguous structural determination (e.g., bond angles, stereochemistry) .
- NMR spectroscopy (¹H, ¹³C) to verify functional groups and regioselectivity.
- Mass spectrometry (HRMS/ESI-MS) for molecular weight confirmation.
- Thermogravimetric analysis (TGA) to assess thermal stability under varying conditions.
Advanced Research Questions
Q. How can computational methods optimize the reaction design for this compound?
Quantum chemical calculations (e.g., DFT, reaction path searches) predict transition states and intermediates, reducing trial-and-error experimentation. For instance, ICReDD’s approach integrates computational screening with experimental validation to narrow optimal conditions (e.g., solvent, temperature) and accelerate synthesis . Software tools like Gaussian or ORCA enable virtual simulations of reaction mechanisms, while machine learning models analyze historical data to prioritize viable pathways .
Q. How should researchers resolve contradictions between computational predictions and experimental results?
Implement an iterative feedback loop:
- Re-examine computational assumptions (e.g., solvent effects, implicit/explicit solvation models).
- Validate experimental conditions (e.g., purity of reagents, inert atmosphere).
- Use statistical design of experiments (DoE) to identify confounding variables (e.g., temperature gradients, mixing efficiency) .
- Cross-reference with crystallographic data to detect unexpected stereochemical outcomes .
Q. What factors influence reactor design for scaling up synthesis?
Key considerations include:
- Mixing efficiency : Homogeneous dispersion of adamantane and dimethylamino groups, which may aggregate due to steric hindrance.
- Heat transfer : Exothermic cyclization steps require precise temperature control to avoid side reactions.
- Separation technologies : Membrane or chromatography systems to isolate intermediates, as classified under CRDC subclass RDF2050104 .
Q. How can statistical methods enhance yield optimization?
Apply response surface methodology (RSM) or factorial design to systematically vary parameters (e.g., stoichiometry, solvent ratio, catalyst loading). For example, a central composite design could map the relationship between reaction time and yield, identifying maxima while minimizing resource use .
Q. What strategies mitigate degradation of sensitive functional groups (e.g., adamantane) during storage?
- Store under inert atmospheres (N₂/Ar) at low temperatures (−20°C).
- Use stabilizers like radical scavengers (e.g., BHT) for oxidation-prone groups.
- Predictive stability studies via accelerated aging tests coupled with HPLC monitoring .
Q. How can synergistic effects with bioactive compounds be systematically studied?
- In vitro assays : Pair with fluorescence-based binding studies (e.g., protein-ligand interactions).
- Computational docking : Use AutoDock or Schrödinger Suite to screen potential targets (e.g., enzymes with adamantane-binding pockets).
- Metabolomic profiling : Track metabolic pathways influenced by the dimethylamino-phenyl moiety .
Q. What protocols ensure reproducibility in multi-step syntheses?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
